1-(4-Pyridyl)-3-(1,2,2-trimethylpropyl)thiourea
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Overview
Description
1-(4-Pyridyl)-3-(1,2,2-trimethylpropyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound features a pyridyl group attached to a thiourea moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Pyridyl)-3-(1,2,2-trimethylpropyl)thiourea typically involves the reaction of 4-pyridyl isothiocyanate with 1,2,2-trimethylpropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Pyridyl)-3-(1,2,2-trimethylpropyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction of the pyridyl group can lead to the formation of piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridyl derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the synthesis of advanced materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(4-Pyridyl)-3-(1,2,2-trimethylpropyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Pyridyl)-3-phenylthiourea: Similar structure but with a phenyl group instead of a trimethylpropyl group.
1-(4-Pyridyl)-3-methylthiourea: Similar structure but with a methyl group instead of a trimethylpropyl group.
Uniqueness
1-(4-Pyridyl)-3-(1,2,2-trimethylpropyl)thiourea is unique due to the presence of the bulky trimethylpropyl group, which can influence its steric and electronic properties. This can affect its reactivity, binding affinity, and overall biological activity compared to other thiourea derivatives.
Properties
CAS No. |
67027-06-9 |
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Molecular Formula |
C12H19N3S |
Molecular Weight |
237.37 g/mol |
IUPAC Name |
1-(3,3-dimethylbutan-2-yl)-3-pyridin-4-ylthiourea |
InChI |
InChI=1S/C12H19N3S/c1-9(12(2,3)4)14-11(16)15-10-5-7-13-8-6-10/h5-9H,1-4H3,(H2,13,14,15,16) |
InChI Key |
TYNORQRGVYNOSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C)NC(=S)NC1=CC=NC=C1 |
Origin of Product |
United States |
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